1-({1-[3-(4-Fluorophenoxy)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione
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Overview
Description
“1-({1-[3-(4-Fluorophenoxy)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione” is a complex organic compound. It contains a pyrrolidine-2,5-dione ring, which is a type of gamma-lactam, a four-membered cyclic amide . It also contains a fluorophenoxy group, which is a type of ether where one of the groups is a fluorinated phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine-2,5-dione ring and the fluorophenoxy group. The fluorine atom in the fluorophenoxy group would likely introduce a significant dipole moment, which could affect the compound’s physical and chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could make the compound relatively stable and could also affect its polarity .Scientific Research Applications
Synthesis and Binding Properties
A study on the synthesis and nicotinic acetylcholine receptor in vivo binding properties of a related compound, 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, highlighted its potential as a positron emission tomography (PET) ligand for imaging central nicotinic acetylcholine receptors (nAChRs) (Doll et al., 1999). This research underscores the relevance of azetidine derivatives in developing diagnostic tools for neurological conditions.
Anti-Cancer Activities
Compounds with structural similarities, such as 5-acyl-6-[2-hydroxy/benzyloxy-3-(amino)-propylamino]-1,3-dialkyl-1H-pyrimidin-2,4-diones, have been investigated for their anti-cancer activities across various human tumor cell lines (Singh & Paul, 2006). These findings highlight the potential of related compounds in cancer therapy research.
HIV-1 Attachment Inhibitors
Azaindole derivatives, including those evolved from indole to azaindoles, have shown promise as inhibitors of HIV-1 attachment, leading to the discovery of specific drug candidates that demonstrate antiviral activity (Wang et al., 2009). This research area illustrates the application of azetidine-containing compounds in developing novel antiviral drugs.
Stereoselective Synthesis
The stereoselective synthesis of related compounds, such as (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, has been explored for their use in preparing fluoroquinolone antibiotics, indicating the importance of such compounds in antibiotic development (Lall et al., 2012).
Herbicidal Evaluation
Derivatives of pyrrolidine-2,4-diones have also been synthesized and evaluated for their herbicidal activities, showing significant effects at certain dosages (Zhu et al., 2005). This application points to the agricultural relevance of compounds within this chemical class.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[[1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4/c22-16-4-6-17(7-5-16)28-18-3-1-2-15(10-18)21(27)23-11-14(12-23)13-24-19(25)8-9-20(24)26/h1-7,10,14H,8-9,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEMPOOWUBUWND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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